molecular formula C6H13Cl2NO B2401913 (2S,4R)-2-(chloromethyl)-4-methoxypyrrolidine hydrochloride CAS No. 2309433-08-5

(2S,4R)-2-(chloromethyl)-4-methoxypyrrolidine hydrochloride

Cat. No.: B2401913
CAS No.: 2309433-08-5
M. Wt: 186.08
InChI Key: BXUNKQJQIQJNMO-RIHPBJNCSA-N
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Description

(2S,4R)-2-(chloromethyl)-4-methoxypyrrolidine hydrochloride is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-(chloromethyl)-4-methoxypyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and automated systems can enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-2-(chloromethyl)-4-methoxypyrrolidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-2-(chloromethyl)-4-methoxypyrrolidine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy group may influence the compound’s solubility and binding affinity.

Comparison with Similar Compounds

  • (2S,4R)-2-(Hydroxymethyl)-4-methoxypyrrolidine
  • (2S,4R)-2-(Chloromethyl)-4-ethoxypyrrolidine
  • (2S,4R)-2-(Chloromethyl)-4-methoxypiperidine

Uniqueness: (2S,4R)-2-(chloromethyl)-4-methoxypyrrolidine hydrochloride is unique due to its specific stereochemistry and functional groups, which can result in distinct reactivity and interactions compared to similar compounds. The presence of both chloromethyl and methoxy groups provides versatility in chemical modifications and applications.

Properties

IUPAC Name

(2S,4R)-2-(chloromethyl)-4-methoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO.ClH/c1-9-6-2-5(3-7)8-4-6;/h5-6,8H,2-4H2,1H3;1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUNKQJQIQJNMO-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](NC1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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